
3-(2-Bromo-4-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.099. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Phytotoxic and Mutagenic Effects
Research by Jităreanu et al. (2013) evaluated the phytotoxic and genotoxic effects of various cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, on wheat seeds. The study found that these compounds inhibited germination and mitotic activity in wheat plantlets without causing aberrant metaphases but induced abnormal anatelophases and chromosomal aberrations, such as chromosome bridges and fragments. This highlights the potential application of such compounds in studying phytotoxicity and genotoxicity in agricultural contexts (Jităreanu et al., 2013).
Anticancer and Antimicrobial Properties
Zhao et al. (2004) isolated various bromophenol derivatives, including 2-(3-bromo-5-hydroxy-4-methoxyphenyl)-3-(2,3-dibromo-4,5-dihydroxyphenyl)propionic acid, from the red alga Rhodomela confervoides. However, these compounds were found inactive against several human cancer cell lines and microorganisms, suggesting limited potential in anticancer or antimicrobial applications (Zhao et al., 2004).
Electrochemical Synthesis
Korotaeva et al. (2011) demonstrated that electrosynthesis can be used for the double bond hydrogenation in 3-(methoxyphenyl)propenoic acids, producing 3-(methoxyphenyl)propanoic acids in high yield. This method's efficacy underscores its utility in the electrochemical synthesis of similar compounds, offering a productive approach for generating derivatives of 3-(2-Bromo-4-methoxyphenyl)propanoic acid (Korotaeva et al., 2011).
Molecular Structure and Crystallography
Guzei et al. (2010) synthesized 2-(3-Bromo-4-methoxyphenyl)acetic acid and analyzed its molecular structure and crystallography. The study provided insights into the compound's geometric and electronic structure, which could be relevant for similar derivatives in material science or pharmaceutical research (Guzei et al., 2010).
Potential in Cancer Chemoprevention
Curini et al. (2006) discussed the pharmacological properties of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, related to ferulic acid, for its potential as a cancer chemopreventive agent. This indicates the potential application of similar compounds in cancer prevention and treatment research (Curini et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-(2-Bromo-4-methoxyphenyl)propanoic acid are currently unknown . This compound is a derivative of propanoic acid, which typically undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), a key player in the metabolic pathways of carboxylic acids .
Mode of Action
It’s known that brominated compounds can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Propanoic acid is converted to propionyl-CoA, which is involved in various metabolic pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-(2-Bromo-4-methoxyphenyl)propanoic acid are not well-studied. It is known that the compound can participate in various biochemical reactions due to its structural features. The bromo group can potentially undergo nucleophilic substitution reactions, while the carboxylic acid group can participate in acid-base reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is a pale-yellow to yellow-brown solid , suggesting that it may be stable under normal laboratory conditions.
Propiedades
IUPAC Name |
3-(2-bromo-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBBLKLYHOYPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
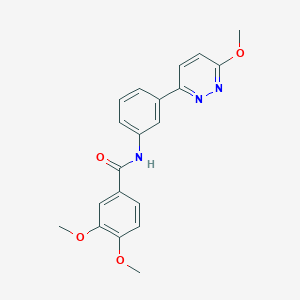
![N'-[(1E)-2-chloroethylidene]benzohydrazide](/img/structure/B3006013.png)
![3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3006014.png)

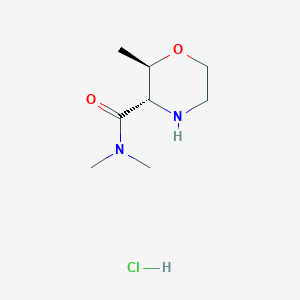
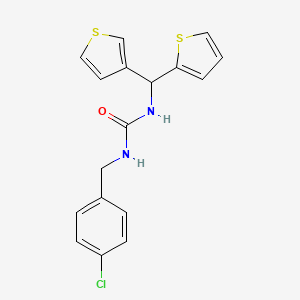
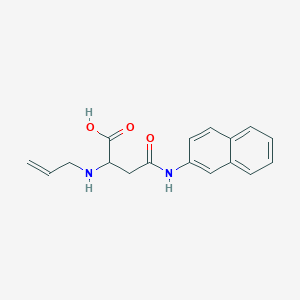
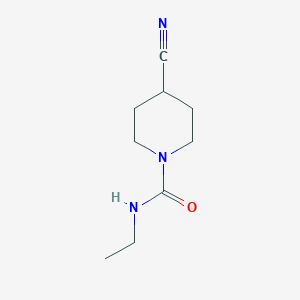

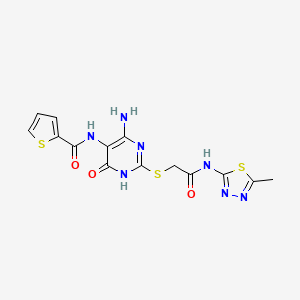
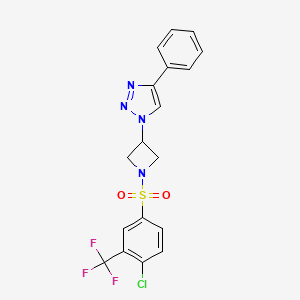
![N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006029.png)
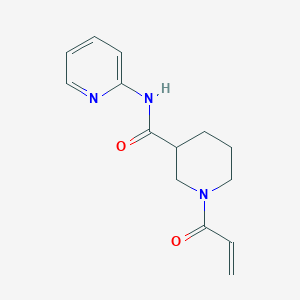
![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3006031.png)
